molecular formula C17H15N3O2S2 B4038046 N,N'-bis(2-thienylmethyl)-2,5-pyridinedicarboxamide

N,N'-bis(2-thienylmethyl)-2,5-pyridinedicarboxamide

Cat. No.: B4038046
M. Wt: 357.5 g/mol
InChI Key: BKRXAFRKHYWEHH-UHFFFAOYSA-N
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Description

N,N'-bis(2-thienylmethyl)-2,5-pyridinedicarboxamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.06056908 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chelating Properties

Research has delved into the synthesis of pentadentate mixed dithiolate chelating ligands derived from heterocycles, including compounds related to N,N'-bis(2-thienylmethyl)-2,5-pyridinedicarboxamide. These ligands can form complexes of biomimetic importance, highlighting their potential in mimicking biological systems and in the development of new materials with specific electronic or catalytic properties (Zhang et al., 1999).

Molecular Structure and Chirality

The study of chiral helicity induced by hydrogen bonding and chirality of podand histidyl moieties in related compounds has provided insights into the structural organization at the molecular level. This research contributes to our understanding of how molecular chirality and hydrogen bonding can influence the self-assembly and macroscopic properties of materials (Moriuchi et al., 2001).

Optical and Material Properties

The development of materials with specific optical properties has been a significant area of research, with studies exploring the self-assembly and third-order optical properties of complexes formed with ligands related to this compound. These materials demonstrate strong nonlinear optical self-focusing effects, indicating their potential in applications such as optical switching and data storage (Li et al., 2005).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of thienopyrimidine derivatives have been investigated, showcasing the potential of compounds synthesized using related methodologies for developing new antimicrobial agents. This research emphasizes the role of chemical synthesis in addressing global health challenges by creating more effective and selective antimicrobial compounds (Bhuiyan et al., 2006).

Properties

IUPAC Name

2-N,5-N-bis(thiophen-2-ylmethyl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h1-9H,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRXAFRKHYWEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.